2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Description
The compound 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS: 893970-54-2) is a sulfonamide derivative featuring a 2,5-difluorophenyl group linked to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl spacer. Its molecular formula is C₁₉H₁₃F₂N₃O₂S₂, with a molecular weight of 425.45 g/mol .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-4-5-14(19)16(9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZHSKXBZQHVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by further functionalization to introduce the difluorobenzenesulfonamide group . The reaction conditions often require heating the reagent mixture in a suitable solvent such as benzene for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Sulfonamide vs. Methanesulfonamide : The target compound’s benzenesulfonamide group (C₆H₅SO₂) offers a larger aromatic surface for π-π stacking compared to the methanesulfonamide (CH₃SO₂) in ’s analog. This may enhance target binding affinity but reduce solubility .
Fluorine Substitution : Both the target compound and T0901317 (CID: 447912) utilize fluorine atoms to improve metabolic stability and electronegativity. However, T0901317’s trifluoroethyl and hexafluorohydroxypropane groups confer distinct agonism/inverse agonism profiles .
Heterocyclic Core : The imidazothiazole moiety is shared across all compounds, suggesting its role as a privileged scaffold for bioactivity. In coumarin derivatives (), pairing this core with a chromen-2-one system enables antiviral activity, highlighting scaffold-dependent functionality .
Synthetic Flexibility : demonstrates that sulfonyl-containing triazoles can undergo tautomerism (thiol-thione equilibrium), which may influence reactivity and binding. Similar tautomeric behavior could occur in the target compound’s imidazothiazole system .
Pharmacological and Physicochemical Properties
- Enzyme Targeting : While T0901317 acts on nuclear receptors (LXR/ROR), coumarin-imidazothiazoles () inhibit viral replication. The target compound’s lack of a coumarin or trifluoroethyl group may redirect its activity toward other targets, such as kinases or proteases .
- Fluorine Impact : Fluorine atoms in the 2,5-difluorophenyl group enhance electronegativity and resistance to oxidative metabolism, a feature shared with T0901317’s trifluoroethyl group .
Biological Activity
2,5-Difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a novel compound that belongs to the class of sulfonamides and imidazo[2,1-b]thiazoles. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 372.39 g/mol. The compound features a sulfonamide group attached to a benzene ring and an imidazo[2,1-b]thiazole moiety, contributing to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase : Similar compounds have shown selective inhibition of carbonic anhydrase II (hCA II), which plays a critical role in regulating pH and fluid balance in the body. Inhibition constants for related compounds range from 57.7 to 98.2 µM against hCA II .
- Antitumor Activity : The imidazo[2,1-b]thiazole scaffold has been associated with cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated significant activity against colon carcinoma HCT-15 cells with IC50 values below 2 µg/mL .
- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial effects. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis.
Table 1: Summary of Biological Activities
Study on Carbonic Anhydrase Inhibition
A study evaluating various sulfonamide derivatives found that compounds similar to this compound selectively inhibited hCA II over other isoforms (hCA I, IX, XII), suggesting potential therapeutic applications in conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial .
Antitumor Efficacy
Research indicates that thiazole-containing compounds exhibit significant cytotoxicity against cancer cell lines. For example, derivatives with specific substitutions on the phenyl ring showed enhanced activity due to better interaction with cellular targets involved in tumor growth regulation .
Q & A
Q. How to address discrepancies in biological activity across similar sulfonamide derivatives?
- Hypothesis testing :
- Steric effects : Compare X-ray structures to identify conformational constraints .
- Electronic effects : Calculate Hammett constants (σ) for substituents to correlate with activity .
- Collaborative approach : Cross-validate data with orthogonal assays (e.g., ITC for binding thermodynamics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
